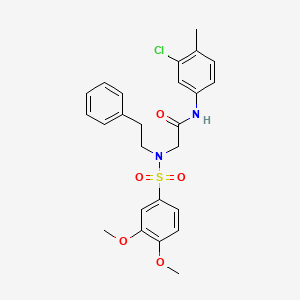
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that this compound may work by inhibiting specific enzymes or proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. It has also been shown to have neuroprotective effects and may help to prevent the progression of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(thiazol-2-yl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. However, the compound may be difficult to work with due to its low solubility in water and other solvents. Additionally, the compound may have limited stability, which may make it difficult to store for extended periods.
Future Directions
There are several future directions for research on 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(thiazol-2-yl)benzamide. One direction is to continue to study the compound's potential applications as an anti-cancer, anti-inflammatory, and anti-bacterial agent. Another direction is to study the compound's potential use in the treatment of neurodegenerative disorders. Additionally, future research may focus on developing new synthesis methods for the compound to improve its solubility and stability.
Synthesis Methods
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(thiazol-2-yl)benzamide is synthesized using a specific method. The synthesis method involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with 2-aminothiazole to form 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(thiazol-2-yl)benzamide.
Scientific Research Applications
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(thiazol-2-yl)benzamide has been studied for its potential applications in various fields of scientific research. This compound has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-18(22-19-20-10-11-27-19)14-8-4-5-9-15(14)25-12-16-21-17(23-26-16)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYBLEXAWIJHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7687376.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7687394.png)

![4-(tert-butyl)-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687416.png)
![4-[[2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzamide](/img/structure/B7687424.png)

